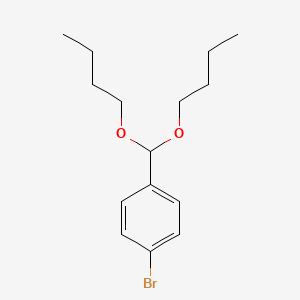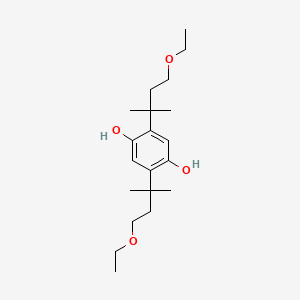
2,5-Bis(4-ethoxy-2-methylbutan-2-yl)benzene-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(4-ethoxy-2-methylbutan-2-yl)benzene-1,4-diol is an organic compound characterized by its unique structure, which includes a benzene ring substituted with ethoxy and methylbutan-2-yl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(4-ethoxy-2-methylbutan-2-yl)benzene-1,4-diol typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where the benzene ring is alkylated using alkyl halides in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions often require careful control of temperature and the use of solvents to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Bis(4-ethoxy-2-methylbutan-2-yl)benzene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: Electrophilic aromatic substitution can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.
Aplicaciones Científicas De Investigación
2,5-Bis(4-ethoxy-2-methylbutan-2-yl)benzene-1,4-diol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a subject of study in medicinal chemistry.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,5-Bis(4-ethoxy-2-methylbutan-2-yl)benzene-1,4-diol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The specific pathways involved depend on the context of its use, such as in chemical reactions or biological systems .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene: Similar structure but with methoxy groups instead of ethoxy groups.
2,5-Bis(bromomethyl)-1-methoxy-4-(2-ethylhexyloxy)benzene: Contains bromomethyl and methoxy groups.
Uniqueness
2,5-Bis(4-ethoxy-2-methylbutan-2-yl)benzene-1,4-diol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired.
Propiedades
Número CAS |
112303-32-9 |
|---|---|
Fórmula molecular |
C20H34O4 |
Peso molecular |
338.5 g/mol |
Nombre IUPAC |
2,5-bis(4-ethoxy-2-methylbutan-2-yl)benzene-1,4-diol |
InChI |
InChI=1S/C20H34O4/c1-7-23-11-9-19(3,4)15-13-18(22)16(14-17(15)21)20(5,6)10-12-24-8-2/h13-14,21-22H,7-12H2,1-6H3 |
Clave InChI |
VJFUEJFTTYSCPE-UHFFFAOYSA-N |
SMILES canónico |
CCOCCC(C)(C)C1=CC(=C(C=C1O)C(C)(C)CCOCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methoxy-4-[2-(3,4,5-trimethoxyphenyl)ethyl]phenol](/img/structure/B14321819.png)
![Phenol, 2-chloro-4-[(4-methylphenyl)sulfonyl]-](/img/structure/B14321821.png)
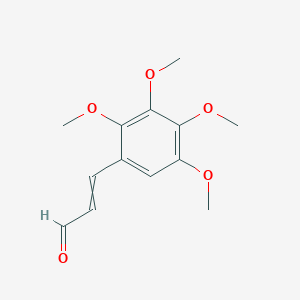
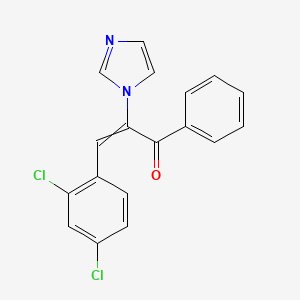
![1-{2-Oxo-2-[(prop-2-en-1-yl)amino]ethyl}-3-(phenylcarbamoyl)pyridin-1-ium chloride](/img/structure/B14321833.png)
![2-[1-(4-Chlorophenyl)-1-phenylethoxy]-N-methylethan-1-amine](/img/structure/B14321840.png)
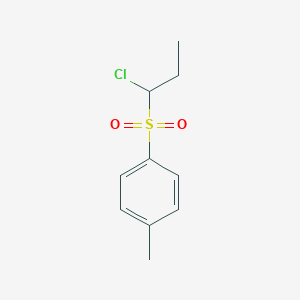

![N-[(E)-furan-2-ylmethylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B14321848.png)
![N-Ethyl-N-methyl-N-[(1H-pyrrol-1-yl)methyl]ethanaminium iodide](/img/structure/B14321850.png)
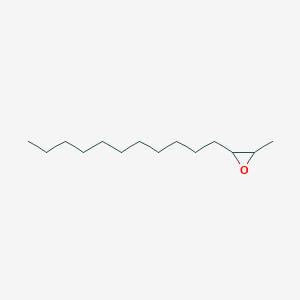
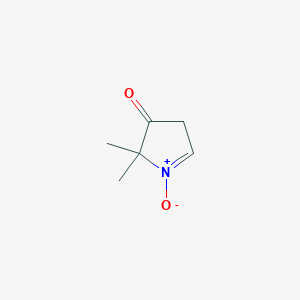
![N-[3-(Diethylamino)propyl]-N'-sulfanylurea](/img/structure/B14321869.png)
